molecular formula C17H12N2O3 B12638422 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile CAS No. 920299-53-2

4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B12638422
CAS No.: 920299-53-2
M. Wt: 292.29 g/mol
InChI Key: MHUHYLXRJWNNGP-UHFFFAOYSA-N
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Description

4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C17H12N2O3. It is characterized by the presence of a phthalonitrile unit and a methoxyacetophenone group, which are not coplanar, forming a dihedral angle of 81.1°

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as bromine, chlorine, and nitric acid in the presence of catalysts like iron or aluminum chloride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives may have biological activity and could be explored for pharmaceutical applications.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is not well-studied. its chemical structure suggests that it may interact with biological targets through electrophilic aromatic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or DNA . Further research is needed to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarbonitrile:

    4-Phenyl-3-buten-2-one:

Uniqueness

4-(4-Acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile is unique due to the combination of the methoxyacetophenone and phthalonitrile units, which confer distinct chemical properties and potential reactivity compared to other similar compounds.

Properties

CAS No.

920299-53-2

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

4-(4-acetyl-2-methoxyphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H12N2O3/c1-11(20)12-4-6-16(17(8-12)21-2)22-15-5-3-13(9-18)14(7-15)10-19/h3-8H,1-2H3

InChI Key

MHUHYLXRJWNNGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC

Origin of Product

United States

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